Spectroscopic Characterization of 3-(Piperidin-4-yl)pyridazine: A Comprehensive Analytical Guide
Spectroscopic Characterization of 3-(Piperidin-4-yl)pyridazine: A Comprehensive Analytical Guide
Executive Summary
As a Senior Application Scientist, the approach to characterizing a bifunctional N-heterocycle like 3-(Piperidin-4-yl)pyridazine (C₉H₁₃N₃) requires a rigorous understanding of its electronic environment and conformational dynamics. This compound features a highly electron-withdrawing 1,2-diazine (pyridazine) ring coupled to a flexible, aliphatic secondary amine (piperidine) ring. This whitepaper provides an in-depth, self-validating methodology for the spectroscopic elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Multi-modal spectroscopic characterization workflow for 3-(Piperidin-4-yl)pyridazine.
Structural Rationale & Conformational Dynamics
The spectroscopic profile of 3-(Piperidin-4-yl)pyridazine is governed by two primary structural features:
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Electronic Deshielding: The pyridazine ring contains two adjacent sp² hybridized nitrogen atoms. Their combined electronegativity and magnetic anisotropy create a strong electron-withdrawing effect, profoundly deshielding the aromatic protons—particularly at the C6 position.
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Conformational Locking: While the piperidine ring typically undergoes rapid chair-chair interconversion, the bulky pyridazine substituent at the C4 position strongly biases the equilibrium toward the equatorial conformer to minimize 1,3-diaxial steric clashes. This rigidification is critical, as it allows for the resolution of distinct axial and equatorial proton signals governed by the Karplus relationship[1].
Nuclear Magnetic Resonance (NMR) Profiling
Causality of Chemical Shifts and J-Couplings
In the ¹H NMR spectrum, the extreme deshielding of the C6 proton on the pyridazine ring (δ ~9.1 ppm) is a direct consequence of its proximity to the adjacent nitrogen atom. The C4 and C5 protons appear further upfield (δ 7.4–7.6 ppm) but retain characteristic ortho (~8.5 Hz) and meta (~1.5 Hz) couplings.
For the piperidine ring, the equatorial dominance of the pyridazine substituent means the C4-H proton occupies an axial position. Consequently, it exhibits a large trans-diaxial coupling constant (J ~ 11.5 Hz) with the axial protons at C3 and C5, and a smaller equatorial-axial coupling (J ~ 3.5 Hz). This splitting pattern (a triplet of triplets) is a definitive marker of the molecule's 3D conformation[1].
Quantitative NMR Data
Table 1: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Pyridazine C6-H | 9.05 - 9.15 | dd | ~4.5, 1.5 |
| ¹H | Pyridazine C4-H | 7.45 - 7.55 | dd | ~8.5, 1.5 |
| ¹H | Pyridazine C5-H | 7.35 - 7.45 | dd | ~8.5, 4.5 |
| ¹H | Piperidine C4-H (ax) | 2.85 - 3.00 | tt | ~11.5, 3.5 |
| ¹H | Piperidine C2/C6-H (eq) | 3.10 - 3.25 | m | - |
| ¹H | Piperidine C2/C6-H (ax) | 2.65 - 2.80 | td | ~12.0, 2.5 |
| ¹H | Piperidine C3/C5-H (eq) | 1.85 - 2.00 | m | - |
| ¹H | Piperidine C3/C5-H (ax) | 1.60 - 1.75 | qd | ~12.0, 4.0 |
| ¹H | Piperidine N-H | 2.00 - 2.50 | br s | - |
| ¹³C | Pyridazine C3 | ~165.0 | Cq | - |
| ¹³C | Pyridazine C6 | ~150.5 | CH | - |
| ¹³C | Pyridazine C5 | ~127.0 | CH | - |
| ¹³C | Pyridazine C4 | ~125.5 | CH | - |
| ¹³C | Piperidine C2/C6 | ~46.5 | CH₂ | - |
| ¹³C | Piperidine C4 | ~40.0 | CH | - |
| ¹³C | Piperidine C3/C5 | ~31.5 | CH₂ | - |
Protocol 1: Self-Validating High-Resolution NMR Workflow
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Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
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Lock and Shim: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO and perform automated gradient shimming.
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Validation Check (1D ¹H): Acquire a preliminary 1D ¹H spectrum (16 scans). Self-Validation: Ensure the TMS peak is sharp at exactly 0.00 ppm and the signal-to-noise ratio (S/N) of the C6-H proton exceeds 100:1. If S/N is low, increase the concentration before proceeding to ¹³C acquisition.
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Advanced Acquisition: Acquire the 1D ¹³C spectrum (min. 512 scans) and 2D experiments (COSY, HSQC, HMBC) to unambiguously assign overlapping aliphatic multiplets.
Infrared (IR) Spectroscopy Analysis
Vibrational Modes and Hydrogen Bonding
IR spectroscopy is highly sensitive to the hydrogen-bonding state of the piperidine secondary amine. The N-H stretching vibration typically manifests as a medium, broadened band between 3250 and 3350 cm⁻¹. The exact frequency is modulated by the interaction of the nitrogen lone pair with adjacent axial C-H bonds, a phenomenon well-documented in cyclic imines and piperidine derivatives[2]. The pyridazine ring contributes sharp, characteristic C=N and C=C skeletal vibrations in the 1450–1600 cm⁻¹ region.
Quantitative IR Data
Table 2: Key IR Vibrational Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Causality / Assignment |
| N-H Stretch | 3250 - 3350 | Medium, Broad | Secondary amine; broadened by H-bonding. |
| C-H Stretch (Aliphatic) | 2800 - 2950 | Strong | Piperidine ring axial/equatorial C-H bonds. |
| C=N Stretch | 1580 - 1600 | Medium | Pyridazine ring breathing and C=N vibration. |
| C=C Stretch (Aromatic) | 1450 - 1550 | Medium | Pyridazine ring skeletal vibrations. |
| N-H Bend | ~1440 | Weak-Medium | Piperidine secondary amine bending mode. |
Protocol 2: Self-Validating ATR-FTIR Workflow
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Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with isopropanol and allowed to dry.
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Validation Check (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Self-Validation: The background must show baseline stability with minimal atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor interference.
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Sample Acquisition: Place 1–2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire the sample spectrum (32 scans) and subtract the validated background.
Mass Spectrometry (MS) & Fragmentation Pathways
Ionization and Cleavage Mechanisms
Under positive Electrospray Ionization (ESI+), 3-(Piperidin-4-yl)pyridazine readily protonates at the highly basic piperidine nitrogen, yielding a robust molecular ion [M+H]⁺ at m/z 164.1.
Collision-Induced Dissociation (CID) drives specific fragmentation pathways. The most thermodynamically favorable cleavage occurs at the C-C bond linking the two rings, generating either an intact piperidine cation (m/z 84.1) or a pyridazine cation (m/z 79.0). Additionally, the piperidine ring undergoes characteristic neutral losses, including the elimination of ammonia (-17 Da) and a retro-Diels-Alder-like ring opening to expel ethylene (-28 Da)[3].
Principal ESI-MS/MS fragmentation pathways of the 3-(Piperidin-4-yl)pyridazine molecular ion.
Quantitative MS Data
Table 3: Principal MS/MS Fragments (Positive Ion Mode)
| Fragment Ion (m/z) | Relative Abundance | Assignment | Cleavage Mechanism |
| 164.1 | 100% (Base Peak) | [M+H]⁺ | Intact protonated molecular ion. |
| 147.1 | 15 - 25% | [M+H - NH₃]⁺ | Elimination of ammonia from the piperidine ring. |
| 136.1 | 10 - 20% | [M+H - C₂H₄]⁺ | Retro-Diels-Alder-like cleavage of the piperidine ring. |
| 84.1 | 40 - 60% | [C₅H₁₀N]⁺ | Inter-ring C-C bond cleavage; intact piperidine cation. |
| 79.0 | 20 - 30% | [C₄H₃N₂]⁺ | Inter-ring C-C bond cleavage; intact pyridazine cation. |
Protocol 3: Self-Validating LC-ESI-MS/MS Workflow
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Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid to facilitate protonation.
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Validation Check (Blank Injection): Inject a solvent blank into the LC-MS system. Self-Validation: Extract the ion chromatogram for m/z 164.1. The blank must show zero signal at the expected retention time to rule out column carryover or background contamination.
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Acquisition: Inject 5 µL of the sample. Operate the mass spectrometer in positive ESI mode. Isolate the m/z 164.1 precursor ion and apply a collision energy ramp (20–40 eV) using Argon or Nitrogen collision gas to generate the MS/MS fragmentation spectra.
References
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Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]
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Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]
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Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant Source: PubMed Central (PMC) / ACS Publications URL:[Link]
